molecular formula C17H13N3NaO8S2+ B14694956 Diazole Red Zh CAS No. 34459-52-4

Diazole Red Zh

Cat. No.: B14694956
CAS No.: 34459-52-4
M. Wt: 474.4 g/mol
InChI Key: FMFWRGMJCTVJOA-UHFFFAOYSA-M
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Description

Diazole Red Zh is a compound belonging to the diazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Diazoles are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, is recognized for its vibrant red color and its utility in various scientific and industrial applications.

Properties

CAS No.

34459-52-4

Molecular Formula

C17H13N3NaO8S2+

Molecular Weight

474.4 g/mol

IUPAC Name

sodium;2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O6S2.C7H6N3O2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-2-3-6(10(11)12)4-7(5)9-8;/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3;/q;2*+1/p-1

InChI Key

FMFWRGMJCTVJOA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazole Red Zh typically involves the reaction of diazole derivatives with specific reagents under controlled conditions. One common method includes the cyclization of hydrazine derivatives with carbonyl compounds, followed by subsequent functionalization to achieve the desired red pigment. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound while minimizing waste and energy consumption.

Chemical Reactions Analysis

Azo Coupling Reactions

Diazole Red Zh’s diazonium group (─N₂⁺) participates in electrophilic aromatic substitution with electron-rich aromatic compounds. For example:

  • Reaction with Phenols/Amines : Forms azo dyes via coupling at para or ortho positions.

    Diazole Red Zh+Ar-HAr-N=N-+Byproducts\text{this compound} + \text{Ar-H} \rightarrow \text{Ar-N=N-} + \text{Byproducts}

    This reactivity is consistent with diazonium salts generally forming stable azo compounds under mild conditions .

Nucleophilic Displacement

The diazonium group undergoes displacement with nucleophiles such as halides or sulfites:

  • Sandmeyer Reaction : In the presence of Cu(I) catalysts, the diazonium group converts to aryl halides or cyano derivatives.

    Diazole Red Zh+CuCNAryl-CN+N2\text{this compound} + \text{CuCN} \rightarrow \text{Aryl-CN} + \text{N}_2 \uparrow

    Similar reactions are reported for benzenediazonium derivatives .

Thermal Decomposition

Diazonium salts decompose upon heating, releasing nitrogen gas:

  • Pathway :

    Diazole Red ZhΔPhenol derivative+N2+H2SO4\text{this compound} \xrightarrow{\Delta} \text{Phenol derivative} + \text{N}_2 \uparrow + \text{H}_2\text{SO}_4

    The sulfonate groups stabilize intermediates, influencing decomposition kinetics .

Interaction with Biomolecules

Analogous nitrobenzodiazoles (e.g., NBD-Cl) react with thiols and amines in proteins:

  • Thiol Adduct Formation :

    Diazole Red Zh+Protein-SHProtein-S-NBD+HCl\text{this compound} + \text{Protein-SH} \rightarrow \text{Protein-S-NBD} + \text{HCl}

    This forms fluorescent conjugates, as observed in studies of NBD-ceramide .

Acid-Base Behavior

The sodium sulfonate groups confer high water solubility and pH-dependent stability:

  • Protonation : Below pH 3, sulfonate groups may protonate, reducing solubility.

  • Diazonium Stability : Acidic conditions stabilize the diazonium ion, while neutral/basic conditions accelerate decomposition .

Table 1: Key Reaction Pathways and Conditions

Reaction TypeConditionsProductsReferences
Azo CouplingpH 5–7, 0–5°CAzo dyes
Sandmeyer HalogenationCuCN/KCN, 50–60°CAryl halides/cyanides
Thermal Decomposition>80°C, aqueousPhenolic byproducts + N₂
BioconjugationpH 7.4, 25°CProtein/peptide adducts

Spectroscopic Analysis

  • FT-IR : Peaks at 1654 cm⁻¹ (C=N stretch) and 3058 cm⁻¹ (aromatic C─H) confirm the imidazole-like structure .

  • SERS : Surface-enhanced Raman spectroscopy detects molecular changes during reactions, as shown in studies of NBD derivatives .

Reactivity Comparison with Analogs

PropertyThis compoundDiazole Red K (CID 161412)
Diazonium StabilityModerate (pH-sensitive)High (zinc complex stabilization)
SolubilityHigh (sulfonate)Moderate (chloride/sulfate)
Thermal Decomposition80–100°C>100°C

Scientific Research Applications

Diazole Red Zh has a wide range of applications in scientific research:

    Chemistry: It is used as a dye and pigment in various chemical processes and products.

    Biology: this compound is employed in staining techniques to visualize biological specimens under a microscope.

    Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and delivery systems.

    Industry: this compound is used in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Diazole Red Zh involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as changes in cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

    Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms, known for its use in pharmaceuticals and as a building block in organic synthesis.

    Oxazole: A heterocyclic compound containing one oxygen and one nitrogen atom, used in the synthesis of various bioactive molecules.

    Thiazole: A heterocyclic compound with sulfur and nitrogen atoms, known for its presence in many natural products and pharmaceuticals.

Uniqueness of Diazole Red Zh: this compound stands out due to its vibrant red color and its specific applications in dyeing and staining. Its unique chemical structure allows for versatile modifications, making it a valuable compound in various scientific and industrial fields.

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